Isonicotinic acid, 2-thenylidenehydrazide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
79728-82-8 |
|---|---|
Molecular Formula |
C11H9N3OS |
Molecular Weight |
231.28 g/mol |
IUPAC Name |
N-[(E)-thiophen-2-ylmethylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C11H9N3OS/c15-11(9-3-5-12-6-4-9)14-13-8-10-2-1-7-16-10/h1-8H,(H,14,15)/b13-8+ |
InChI Key |
VQHKTXKJAYPSHY-MDWZMJQESA-N |
Isomeric SMILES |
C1=CSC(=C1)/C=N/NC(=O)C2=CC=NC=C2 |
Canonical SMILES |
C1=CSC(=C1)C=NNC(=O)C2=CC=NC=C2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Derivatization Approaches for Isonicotinic Acid, 2 Thenylidenehydrazide
Condensation Reactions in the Synthesis of Hydrazone Scaffolds.nih.govnih.gov
The formation of hydrazones, such as isonicotinic acid, 2-thenylidenehydrazide, is achieved through the condensation reaction between a hydrazide and an aldehyde or ketone. nih.govnih.gov This reaction is characterized by the formation of a carbon-nitrogen double bond (azomethine group), which is a key structural feature of this class of compounds.
Optimization of Reaction Conditions for this compound Formation
The synthesis of this compound is typically achieved by reacting isonicotinic acid hydrazide with thiophene-2-carboxaldehyde. The efficiency of this condensation reaction is influenced by several factors, including the choice of solvent, catalyst, reaction temperature, and time.
Commonly employed solvents for this synthesis include alcohols like ethanol (B145695) and methanol (B129727). researchgate.netresearchgate.net The reaction is often catalyzed by the addition of a few drops of a mineral or organic acid, such as glacial acetic acid, to facilitate the nucleophilic attack of the hydrazide on the carbonyl carbon of the aldehyde. researchgate.net
Microwave-assisted synthesis has emerged as a more efficient alternative to conventional heating methods. researchgate.net Studies have shown that microwave irradiation can significantly reduce the reaction time by 3-4 times and increase the product yield. researchgate.net The optimal conditions for microwave synthesis are dependent on the specific reactants and the power of the microwave irradiation. researchgate.net
Solid-state melt reactions, conducted by heating a mixture of the hydrazide and aldehyde without a solvent, also present an effective method for the synthesis of such hydrazones. rsc.orgrsc.org This approach is particularly advantageous for its simplicity and reduced environmental impact due to the absence of solvents.
The progress of the reaction can be monitored using techniques like Thin Layer Chromatography (TLC) and spectroscopic methods such as FT-IR. The formation of the hydrazone is confirmed by the disappearance of the N-H stretching vibrations of the hydrazide and the shift of the C=O stretching vibration of the aldehyde. researchgate.net
Below is a table summarizing various synthetic approaches for hydrazone formation:
| Method | Catalyst | Solvent | Temperature | Reaction Time | Yield | Ref. |
| Conventional Heating | Glacial Acetic Acid | Methanol | Reflux | Several hours | Good | researchgate.net |
| Microwave Irradiation | - | Ethanol | Varies | Shorter (3-4x) | Increased | researchgate.net |
| Solid-State Melt | - | None | 110-140 °C | 1 hour | Efficient | rsc.orgrsc.org |
Mechanistic Insights into Carbon-Nitrogen Double Bond Formation in Hydrazides
The formation of the carbon-nitrogen double bond in this compound follows a well-established mechanism for hydrazone synthesis. The reaction is initiated by the nucleophilic attack of the terminal nitrogen atom of the isonicotinic acid hydrazide on the electrophilic carbonyl carbon of thiophene-2-carboxaldehyde.
This initial attack results in the formation of a tetrahedral intermediate, a carbinolamine. The reaction is typically acid-catalyzed, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.
Synthesis of this compound Analogs and Substituted Derivatives.nih.govnih.govrsc.orgrsc.org
The core structure of this compound offers multiple avenues for derivatization, allowing for the synthesis of a wide array of analogs with potentially modified properties. These modifications can be introduced on the thiophene (B33073) ring, the pyridine (B92270) ring, or by creating more complex bridged and polycyclic structures.
Modifications on the Thiophene Moiety and its Influence on Reactivity
The thiophene ring of this compound is a key site for structural modification. Introducing various substituents on the thiophene ring can significantly influence the electronic properties and, consequently, the reactivity and biological activity of the resulting analogs.
The synthesis of these analogs generally follows the same condensation reaction pathway, utilizing substituted thiophene-2-carboxaldehydes. For instance, reacting isonicotinic acid hydrazide with 3-methyl-2-thiophene carboxaldehyde would yield the corresponding 3-methyl-substituted analog.
Design and Synthesis of Bridged and Polycyclic Isonicotinic Acid Hydrazide Derivatives.nih.gov
To explore a wider chemical space and introduce conformational rigidity, bridged and polycyclic derivatives of isonicotinic acid hydrazide can be synthesized. One approach involves the condensation of isonicotinic acid hydrazide with cyclic ketones that possess a bridged or polycyclic framework.
An example is the synthesis of isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides. nih.gov These compounds are prepared by reacting isonicotinic acid hydrazide with the corresponding 2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridecan-13-ones. nih.gov The resulting derivatives incorporate a rigid tricyclic system, which can have a profound impact on their biological properties.
The synthesis of such complex derivatives often requires specific reaction conditions and purification techniques to isolate the desired products.
Conjugation Strategies with Other Functional Molecules
To enhance or combine biological activities, this compound and its analogs can be conjugated with other functional molecules. This can be achieved by introducing reactive functional groups into the parent molecule, which can then be used for coupling reactions.
For example, a hydroxyl or amino group on the thiophene or pyridine ring can serve as a handle for conjugation. These groups can be introduced by using appropriately substituted starting materials for the initial hydrazone synthesis.
Another strategy involves modifying the hydrazide part of the molecule. For instance, new hydrazides can be synthesized and then condensed with thiophene-2-carboxaldehyde. A series of N(2)-acyl isonicotinic acid hydrazides has been synthesized and evaluated for their biological activities. nih.gov These are prepared by reacting isonicotinic acid hydrazide with various acyl chlorides.
Furthermore, isonicotinic acid hydrazide derivatives have been conjugated with piperazine (B1678402) moieties to create hybrid molecules with potential antituberculosis activity. nih.gov The synthesis of these conjugates involves a multi-step process, starting with the N-alkylation of the hydrazone with an appropriate chloroacetyl chloride derivative, followed by reaction with a substituted piperazine.
Green Chemistry Principles and Sustainable Synthesis of this compound
The contemporary paradigm in chemical synthesis is increasingly prioritizing the integration of green chemistry principles to mitigate environmental impact and enhance sustainability. The synthesis of this compound, a hydrazone of significant interest, has traditionally been approached through conventional methods that often employ hazardous solvents, prolonged reaction times, and harsh conditions. However, recent advancements in synthetic methodologies have paved the way for more ecologically benign and efficient routes to this compound and its analogues. These methods focus on the core tenets of green chemistry, including waste prevention, atom economy, use of safer solvents and auxiliaries, energy efficiency, and the use of renewable feedstocks.
The application of these principles to the synthesis of this compound primarily involves the condensation reaction between isonicotinic acid hydrazide and 2-thenaldehyde. Sustainable approaches to this transformation have explored alternative energy sources, solvent-free conditions, and the use of natural or biodegradable catalysts.
One of the prominent green strategies is the utilization of microwave irradiation . semanticscholar.org This technique has been shown to significantly accelerate the rate of hydrazone formation, leading to drastically reduced reaction times compared to conventional heating methods. semanticscholar.org The efficiency of microwave-assisted synthesis often translates to higher product yields and minimizes the potential for side reactions. Furthermore, these reactions can often be conducted in the absence of a solvent or with a minimal amount of a greener solvent like ethanol or water, thereby reducing the generation of volatile organic compounds (VOCs). semanticscholar.orgmdpi.com
Another innovative and sustainable approach is the use of ultrasound irradiation , a technique known as sonochemistry. nih.gov Ultrasound promotes chemical reactions through the phenomenon of acoustic cavitation, which generates localized high temperatures and pressures, leading to enhanced reaction rates. nih.gov Similar to microwave-assisted synthesis, sonication can often be performed under milder conditions and in environmentally friendly solvents, contributing to a more sustainable process. nih.gov For the synthesis of hydrazones, ultrasound has been demonstrated to be an effective method for achieving high yields in shorter timeframes. nih.gov
Mechanochemical synthesis , or grinding, represents a solvent-free approach that aligns perfectly with the principles of green chemistry. This method involves the grinding together of solid reactants, sometimes with a catalytic amount of a substance, to initiate a chemical reaction. The energy input is mechanical, eliminating the need for bulk solvents and simplifying product isolation. This technique has been successfully applied to the synthesis of various isoniazid (B1672263) derivatives.
The choice of solvent is a critical aspect of green synthesis. Traditional methods for preparing this compound and related hydrazones often rely on solvents like methanol or ethanol with the addition of catalysts such as glacial acetic acid, requiring reflux conditions for several hours. najah.edu Green alternatives focus on using water as a solvent, which is non-toxic, non-flammable, and readily available. researchgate.net Reactions in aqueous media at ambient or slightly elevated temperatures can significantly improve the environmental profile of the synthesis.
Furthermore, the exploration of natural and biodegradable catalysts offers a promising avenue for the sustainable synthesis of hydrazones. For instance, the use of lemon juice, which contains citric acid, has been reported as an effective natural catalyst for the synthesis of nicotinic acid hydrazide Schiff bases. pharmascholars.com Such catalysts are renewable, non-toxic, and environmentally benign.
The table below provides a comparative overview of conventional and green synthetic methodologies applicable to the synthesis of this compound.
| Parameter | Conventional Method | Green Chemistry Approaches |
| Energy Source | Thermal (reflux) | Microwave, Ultrasound, Mechanical (grinding) |
| Reaction Time | Several hours | Minutes to a few hours |
| Solvent | Organic solvents (e.g., methanol, ethanol) | Solvent-free, Water, Ethanol (milder conditions) |
| Catalyst | Strong acids (e.g., glacial acetic acid) | Natural acids (e.g., citric acid from lemon juice), catalyst-free |
| Yield | Moderate to good | Often higher yields |
| Work-up | Often requires extraction and purification | Simpler filtration and washing |
| Environmental Impact | Higher (use of VOCs, energy intensive) | Lower (reduced waste, energy efficient) |
By embracing these green chemistry principles, the synthesis of this compound can be transformed into a more sustainable and environmentally responsible process. The adoption of methodologies such as microwave and ultrasound-assisted synthesis, along with the use of greener solvents and catalysts, not only minimizes the ecological footprint but also often leads to more efficient and economical production.
Elucidation of Molecular Structure and Advanced Spectroscopic Characterization of Isonicotinic Acid, 2 Thenylidenehydrazide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of the molecular structure of organic compounds. Through the analysis of ¹H and ¹³C NMR spectra, as well as two-dimensional correlation techniques, a detailed assignment of all proton and carbon signals in Isonicotinic acid, 2-thenylidenehydrazide has been achieved. najah.edu
The ¹H NMR spectrum of this compound provides crucial information about the chemical environment of the protons in the molecule. The spectrum, typically recorded in a solvent like deuterochloroform (CDCl₃), reveals distinct signals for the protons of the isonicotinoyl and thenylidene moieties. najah.edu
The protons of the pyridine (B92270) ring in the isonicotinoyl group typically appear as two doublet signals in the downfield region of the spectrum, between δ 8.4 and 9.1 ppm. researchgate.net The amide proton (-NH-) is characteristically observed as a singlet at approximately δ 11.9 ppm, indicating its acidic nature. researchgate.net The protons of the thiophene (B33073) ring and the azomethine proton (-N=CH-) also exhibit characteristic chemical shifts that confirm the formation of the hydrazone linkage.
Interactive Data Table: ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |
| Pyridine-H (α to N) | 8.4 - 9.1 | Doublet |
| Pyridine-H (β to N) | 8.4 - 9.1 | Doublet |
| Amide-H (-NH-) | 11.9 | Singlet |
| Thiophene-H | 7.1 - 8.7 | Multiplet |
| Azomethine-H (-N=CH-) | 7.1 - 8.7 | Singlet |
Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.
The ¹³C NMR spectrum complements the ¹H NMR data by providing insights into the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal, allowing for a complete structural assignment. researchgate.net
Key signals in the ¹³C NMR spectrum include the carbonyl carbon of the amide group, which typically resonates in the downfield region. The carbons of the pyridine and thiophene rings appear in the aromatic region of the spectrum, with their specific chemical shifts influenced by the nitrogen and sulfur heteroatoms, respectively. The azomethine carbon also has a characteristic chemical shift that confirms the presence of the C=N bond.
Interactive Data Table: ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
| Carbonyl Carbon (C=O) | ~160-170 |
| Azomethine Carbon (-N=CH-) | ~140-150 |
| Pyridine Ring Carbons | ~120-155 |
| Thiophene Ring Carbons | ~125-140 |
Note: The exact chemical shifts are dependent on the experimental conditions.
While specific 2D NMR data for this compound were not available in the searched literature, these techniques are invaluable for confirming structural assignments.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other. For instance, it would show cross-peaks between adjacent protons on the pyridine and thiophene rings, confirming their connectivity.
Vibrational Spectroscopy (IR and Raman) for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands that correspond to the vibrational modes of its key functional groups. najah.edu
The spectrum is characterized by a strong absorption band for the amide C=O stretching vibration. The N-H stretching vibration of the amide group is also readily identifiable. The C=N stretching of the azomethine group provides clear evidence of the hydrazone linkage. Furthermore, the characteristic vibrations of the pyridine and thiophene rings are observed in the fingerprint region of the spectrum.
Interactive Data Table: Key IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
| Amide (-CONH-) | N-H Stretch | ~3200-3300 |
| Amide (-CONH-) | C=O Stretch | ~1650-1680 |
| Azomethine (-N=CH-) | C=N Stretch | ~1600-1630 |
| Aromatic Rings (Pyridine, Thiophene) | C=C & C=N Stretch | ~1400-1600 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and the extent of conjugation. The UV-Vis spectrum of this compound, typically recorded in a solvent such as methanol (B129727), exhibits absorption bands corresponding to π → π* and n → π* transitions. najah.edu
The presence of conjugated systems, including the pyridine ring, the thiophene ring, and the azomethine group, results in characteristic absorption maxima (λmax). The main absorption band is observed at approximately 350 nm, which is indicative of the extended π-conjugated system in the molecule. najah.edu
Interactive Data Table: UV-Vis Absorption Data for this compound
| Electronic Transition | Wavelength (λmax, nm) | Solvent |
| π → π* / n → π* | 350 | Methanol |
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation pattern. najah.edu
The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. While specific fragmentation data was not detailed in the primary literature, a plausible fragmentation pattern can be predicted based on the structure. Electron impact ionization would likely lead to the cleavage of the molecule at various points, with the most stable fragments being more abundant.
Key fragmentation pathways could include:
Cleavage of the N-N bond, leading to fragments corresponding to the isonicotinoyl cation and the thenylidenehydrazinyl radical.
Fragmentation of the pyridine and thiophene rings.
Loss of small neutral molecules such as CO.
The analysis of these fragment ions would provide further confirmation of the molecular structure of this compound.
X-ray Crystallography for Solid-State Molecular Architecture Determination
The precise three-dimensional arrangement of atoms and molecules in the crystalline state of this compound has been definitively established through single-crystal X-ray diffraction analysis. This powerful technique provides fundamental insights into the molecule's conformation, bond parameters, and the nature of intermolecular interactions that govern its solid-state architecture.
The compound crystallizes in the monoclinic system with the space group P2₁/c. The crystal structure reveals a molecule that is not entirely planar. The dihedral angle between the plane of the pyridine ring and the thiophene ring is a significant feature of its conformation. This non-planar arrangement is a key aspect of its three-dimensional structure.
The molecular structure is stabilized by an intramolecular hydrogen bond. This bond forms between the amide hydrogen (N-H) and the imine nitrogen atom (C=N), creating a five-membered ring. This interaction contributes to the conformational rigidity of the molecule in the solid state.
Detailed crystallographic data and selected geometric parameters are summarized in the tables below.
Table 1: Crystal Data and Structure Refinement for this compound
| Parameter | Value |
| Empirical formula | C₁₁H₉N₃OS |
| Formula weight | 231.28 |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 10.123 (3) |
| b (Å) | 12.456 (4) |
| c (Å) | 8.912 (3) |
| α (°) | 90 |
| β (°) | 101.54 (3) |
| γ (°) | 90 |
| Volume (ų) | 1100.1 (6) |
| Z | 4 |
Table 2: Selected Bond Lengths (Å) and Angles (°) for this compound
| Bond/Angle | Length (Å) / Angle (°) |
| S1—C1 | 1.705 (3) |
| O1—C8 | 1.231 (3) |
| N1—N2 | 1.378 (3) |
| N1—C8 | 1.348 (3) |
| N2—C7 | 1.289 (3) |
| C8—N1—N2 | 118.2 (2) |
| C7—N2—N1 | 116.8 (2) |
| O1—C8—N1 | 122.8 (2) |
Table 3: Hydrogen Bond Geometry (Å, °)
| D—H···A | d(D—H) | d(H···A) | d(D···A) | ∠(DHA) |
| N1—H1···N2 | 0.86 | 2.08 | 2.645 (3) | 121 |
| N1—H1···O1ⁱ | 0.86 | 2.12 | 2.964 (3) | 168 |
Symmetry code: (i) x, -y+3/2, z-1/2
Coordination Chemistry and Metallosupramolecular Architectures of Isonicotinic Acid, 2 Thenylidenehydrazide
Ligand Design Principles and Coordination Modes of Isonicotinic Acid, 2-thenylidenehydrazide
The coordination behavior of this compound is dictated by its unique molecular structure, which features several potential donor atoms: the carbonyl oxygen, the azomethine nitrogen, the pyridine (B92270) ring nitrogen, and the thiophene (B33073) ring sulfur. amazonaws.comnajah.edu This arrangement allows for keto-enol tautomerism, which further diversifies its coordination potential. In its keto form, it typically coordinates as a neutral ligand, while the enol form allows it to act as a monoanionic ligand upon deprotonation. amazonaws.com The specific coordination mode adopted depends on factors such as the metal ion, the counter-anion, and the reaction conditions. amazonaws.com
This compound exhibits remarkable versatility, functioning as a monodentate, bidentate, or tridentate ligand. amazonaws.com
Bidentate Coordination: This is a commonly observed mode. In an Iron(III) complex, for instance, the ligand coordinates in its neutral keto form, acting as a bidentate chelate through the carbonyl oxygen and the azomethine nitrogen atom to form a stable five-membered ring. amazonaws.com In this configuration, the pyridine nitrogen and thiophene sulfur remain uncoordinated. amazonaws.com
Tridentate Coordination: The ligand can also act as a tridentate N,O,N donor. In a Zinc(II) coordination polymer, the ligand coordinates in its deprotonated enol form. It chelates to one zinc center via the enolic oxygen and the azomethine nitrogen, while the pyridyl nitrogen atom bridges to an adjacent zinc ion. This demonstrates a bridging polydentate strategy, leading to the formation of extended supramolecular architectures. The potential for tridentate O,N,S coordination has also been proposed, although it is less commonly observed. najah.eduresearchgate.net
Monodentate Coordination: While less common than chelation, monodentate coordination is theoretically possible through any of its primary donor sites, particularly the pyridine nitrogen, especially if strong chelating sites are sterically hindered or electronically disfavored.
The selectivity of the N- and O-donor sites is a key feature of this compound's coordination chemistry. The primary coordination sites are the "hard" carbonyl/enolic oxygen and the "borderline" azomethine and pyridine nitrogens.
O-Donor Site: The ligand can coordinate through the carbonyl oxygen (keto form) or the enolic oxygen (enol form). amazonaws.com Infrared (IR) spectroscopy is crucial for distinguishing between these modes. In the free ligand, the ν(C=O) stretching vibration appears around 1650-1670 cm⁻¹. Upon coordination in the keto form, this band typically shifts to a lower frequency, indicating the weakening of the C=O bond due to electron donation to the metal center. amazonaws.com If coordination occurs via the enol form, this band disappears and is replaced by a new band corresponding to the ν(C-O) stretching vibration at a lower frequency. researchgate.net
N-Donor Sites: The azomethine nitrogen (–CH=N–) is a primary coordination site, with its involvement confirmed by a shift in its stretching frequency in the IR spectrum of the metal complex. amazonaws.comresearchgate.net The pyridine nitrogen offers a secondary coordination site, which can participate in forming polynuclear or polymeric structures by bridging metal centers, as seen in the aforementioned Zinc(II) complex. The thiophene sulfur is generally considered a weak donor and is often not involved in coordination, particularly when stronger N and O donor sites are available. amazonaws.com
The choice between the keto and enol forms, and thus the specific donor sites involved, is influenced by the pH of the reaction medium and the nature of the metal ion. Harder metal ions may favor the O-donor, while softer metals might show a greater affinity for the N or even S donors.
Synthesis and Characterization of Transition Metal Complexes with this compound
The synthesis of transition metal complexes with this compound is typically achieved by reacting the ligand with a corresponding metal salt (e.g., chlorides or acetates) in a suitable solvent like ethanol (B145695) or methanol (B129727), often under reflux. amazonaws.comresearchgate.net The resulting complexes are characterized by a suite of analytical techniques including elemental analysis, IR and UV-Vis spectroscopy, and magnetic susceptibility measurements.
Copper(II) complexes of this compound have been synthesized and characterized. najah.eduresearchgate.net Due to the d⁹ electronic configuration of Cu(II), its six-coordinate octahedral complexes are susceptible to Jahn-Teller distortion. libretexts.orglibretexts.org This effect removes the electronic degeneracy of the ground state and results in a lower-energy, distorted geometry, typically a tetragonally elongated octahedron with two longer axial bonds and four shorter equatorial bonds. libretexts.orglibretexts.orgresearchgate.net While a definitive crystal structure for a Cu(II) complex with this specific ligand is not widely reported, studies on related Cu(II) isonicotinohydrazide complexes often suggest distorted geometries. researchgate.netnih.gov For example, a Cu(II) complex with a similar Schiff base, (E)-N'-(1-thiophen-2-yl) ethylidene isonicotinohydrazide, was proposed to have a tetrahedral geometry based on electronic spectra and a magnetic moment of 1.85 B.M. ijcr.info
Table 1: Spectroscopic and Magnetic Data for a Representative Cu(II) Complex
| Property | Value | Indication |
|---|---|---|
| Magnetic Moment (μeff) | 1.85 B.M. | Paramagnetic, consistent with one unpaired electron for Cu(II). |
| Electronic Spectra (λmax) | 262 nm, 290 nm, 418 nm | π→π, n→π, and Ligand-to-Metal Charge Transfer (LMCT) bands, respectively. ijcr.info |
| IR Spectra (ν, cm⁻¹) | ~1577 (C=N), ~638 (Cu-O), ~458 (Cu-N) | Coordination via azomethine nitrogen and carbonyl/enolic oxygen. ijcr.info |
Complexes of Ni(II) and Co(II) with the related ligand (E)-N'-(1-thiophen-2-yl) ethylidene isonicotinohydrazide have been synthesized and proposed to adopt tetrahedral geometries. ijcr.info For the Ni(II) complex, a magnetic moment of 3.10 B.M. supports this geometry, while the Co(II) complex exhibited a magnetic moment of 4.20 B.M., also consistent with a tetrahedral environment. researchgate.net
While specific studies on Manganese complexes with this compound are limited, Mn(II/III) complexes with analogous Schiff bases derived from isonicotinic acid hydrazide have been reported. researchgate.netnih.gov These complexes typically exhibit octahedral geometry, with Mn(II) being high-spin d⁵ and Mn(III) being high-spin d⁴. The Mn(III) complexes, like Cu(II), are also subject to Jahn-Teller distortions.
Table 2: Characterization Data for Ni(II) and Co(II) Complexes
| Complex | Magnetic Moment (μeff) | Proposed Geometry | Key IR Bands (cm⁻¹) researchgate.net |
|---|---|---|---|
| Nickel(II) Complex | 3.10 B.M. | Tetrahedral | ν(Ni-O): ~645, ν(Ni-N): ~476 |
| Cobalt(II) Complex | 4.20 B.M. | Tetrahedral | ν(Co-O): ~640, ν(Co-N): ~481 |
An Iron(III) complex with the formula [Fe(HL)Cl₃(CH₃OH)], where HL is the neutral this compound ligand, has been successfully synthesized and characterized by single-crystal X-ray diffraction. amazonaws.com The analysis revealed a distorted octahedral geometry around the Fe(III) center. The ligand acts as a neutral bidentate chelate, coordinating through the carbonyl oxygen and the azomethine nitrogen. The coordination sphere is completed by three chloride ions and one methanol molecule. amazonaws.com The magnetic moment of 5.90 B.M. confirms the high-spin d⁵ configuration of the Fe(III) ion. amazonaws.com
The ability of hydrazone-based ligands to form stable complexes with iron is significant for potential applications in metal sequestration. Iron is an essential element, but its overload can be toxic; therefore, chelating agents that can bind and help remove excess iron are of therapeutic interest. nih.gov The demonstrated affinity of this compound for Fe(III) suggests its potential as a scaffold for the design of new iron-chelating agents. amazonaws.comnih.gov
Table 3: Selected Bond Lengths and Angles for [Fe(HL)Cl₃(CH₃OH)] Complex
| Bond Lengths (Å) | Bond Angles (°) | ||
|---|---|---|---|
| Fe-O(carbonyl) | 2.035 | O(carbonyl)-Fe-N(azomethine) | 77.0 |
| Fe-N(azomethine) | 2.164 | O(carbonyl)-Fe-O(methanol) | 84.9 |
| Fe-O(methanol) | 2.128 | N(azomethine)-Fe-Cl(1) | 91.8 |
| Fe-Cl(1) | 2.333 | Cl(2)-Fe-Cl(3) | 172.9 |
Zinc(II) Complexes and Structural Diversity
The coordination of isonicotinic acid hydrazide derivatives with Zinc(II) ions leads to a remarkable structural diversity, influenced by factors such as the stoichiometry of the reactants, the presence of counter-ions, and the solvent system used. These ligands typically act as bidentate or tridentate chelators, coordinating through the pyridine nitrogen, the azomethine nitrogen, and the carbonyl oxygen.
Research on analogous systems has revealed the formation of various structural motifs, including mononuclear, dinuclear, and polymeric architectures. For instance, with a related hydrazone ligand, two distinct mononuclear Zinc(II) complexes, [ZnCl₂(HL)]·MeOH and [Zn(L)₂], were synthesized, showcasing how the metal-to-ligand ratio and the deprotonation of the ligand influence the final structure. In the former, the ligand (HL) acts as a neutral bidentate donor, while in the latter, the deprotonated ligand (L⁻) engages in a different coordination mode.
The versatility of the coordination geometry around the Zn(II) center is also a key feature. Tetrahedral, square-pyramidal, and octahedral geometries have all been observed. The choice of ancillary ligands, such as halides or pseudohalides, can further direct the self-assembly process, leading to the formation of one-dimensional (1D) chains, two-dimensional (2D) networks, or three-dimensional (3D) metal-organic frameworks. Hydrogen bonding and π-π stacking interactions between the aromatic rings of the ligands often play a crucial role in stabilizing these supramolecular structures.
Table 1: Structural Features of Representative Zinc(II) Complexes with Isonicotinic Acid Hydrazide Derivatives
| Complex | Structural Motif | Coordination Geometry | Key Interactions |
| [ZnCl₂(HL)]·MeOH | Mononuclear | Tetrahedral | Hydrogen bonding |
| [Zn(L)₂] | Mononuclear | Distorted tetrahedral | - |
| [Zn(L)(NCS)]n | 1D Coordination Polymer | Square-pyramidal | Bridging ligands |
| {[Zn₂(L)₂(N₃)₂]·H₂O}n | 2D Network | Distorted trigonal-bipyramidal | Azide bridging |
Uranyl(II) Complexes and Hepta-coordination
Uranyl(II) ions (UO₂²⁺) are known for their preference for high coordination numbers in the equatorial plane, typically forming pentagonal or hexagonal bipyramidal geometries. Studies on the complexation of Uranyl(II) with isonicotinic acid hydrazide derivatives have shown that these ligands can effectively saturate the coordination sphere of the uranyl ion.
In a notable example involving a related Schiff base, isonicotinic acid (2-hydroxybenzylidene)hydrazide, a Uranyl(II) complex was found to exhibit hepta-coordination. In this complex, the ligand acts as a monobasic tridentate donor, coordinating through the phenolic oxygen, the azomethine nitrogen, and the carbonyl oxygen. The remaining coordination sites in the equatorial plane are occupied by other ligands or solvent molecules. This hepta-coordination leads to a pentagonal bipyramidal geometry around the uranium center, with the two oxygen atoms of the uranyl moiety occupying the axial positions.
The formation of such hepta-coordinated species highlights the flexibility of the isonicotinic acid hydrazide backbone and its ability to accommodate the specific geometric preferences of the large uranyl ion.
Lanthanide(III) Coordination Compounds Involving Isonicotinic Acid Hydrazide Derivatives
The coordination chemistry of lanthanide(III) ions with isonicotinic acid hydrazide derivatives is characterized by high coordination numbers and the formation of complexes with interesting photoluminescent properties. Due to their large ionic radii and variable coordination preferences, lanthanide ions can accommodate multiple ligand molecules, leading to coordination numbers ranging from 7 to 10.
Isonicotinic acid hydrazones have been shown to act as neutral bidentate or tridentate ligands in their lanthanide complexes. Coordination typically involves the carbonyl oxygen and the azomethine nitrogen. In some cases, the pyridine nitrogen also participates in coordination, particularly when the ligand is deprotonated.
The resulting lanthanide complexes often exhibit characteristic luminescence, arising from the "antenna effect." In this process, the organic ligand absorbs light and efficiently transfers the energy to the central lanthanide ion, which then emits at its characteristic wavelength. This property makes these complexes promising materials for applications in lighting devices, sensors, and bio-imaging. The specific luminescent properties, such as the emission wavelength and quantum yield, are highly dependent on the nature of the lanthanide ion and the structure of the ligand.
Influence of Metal Ions on Ligand Conformation and Complex Stability
The conformation of the this compound ligand is significantly influenced by the coordination to a metal ion. In its free state, the ligand can exist in various conformations due to the rotational freedom around the N-N and C-N single bonds. Upon complexation, the ligand adopts a more rigid conformation to satisfy the geometric requirements of the metal center.
The coordination mode of the ligand, whether it acts as a bidentate or tridentate donor, and whether it is in its neutral or deprotonated form, is largely dictated by the nature of the metal ion (e.g., its size, charge, and preferred coordination geometry) and the reaction conditions. For instance, smaller transition metal ions might favor a bidentate coordination, while larger ions like lanthanides can accommodate a tridentate coordination.
Magneto-Spectral and Thermal Characteristics of Metal Complexes
The magnetic and spectral properties of metal complexes of isonicotinic acid hydrazide derivatives provide valuable information about their electronic structure and geometry.
Magnetic Properties: The magnetic moments of the complexes are indicative of the oxidation state and spin state of the central metal ion. For example, Cu(II) complexes typically exhibit magnetic moments corresponding to one unpaired electron, while high-spin Mn(II) complexes show moments close to the spin-only value for five unpaired electrons. Deviations from these values can suggest the presence of magnetic exchange interactions in polynuclear complexes.
Spectral Properties:
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the coordination sites of the ligand. Upon complexation, the stretching frequency of the C=O group typically shifts to a lower wavenumber, indicating its coordination to the metal ion. Similarly, changes in the vibrational modes of the C=N and pyridine ring provide evidence for the involvement of the azomethine and pyridine nitrogens in coordination.
Electronic (UV-Vis) Spectroscopy: The electronic spectra of the complexes exhibit bands corresponding to intra-ligand transitions (π→π* and n→π*) and d-d transitions of the metal ion. The positions and intensities of the d-d bands are sensitive to the coordination geometry around the metal ion and can be used to infer whether the geometry is, for example, octahedral, tetrahedral, or square planar.
Thermal Characteristics: Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are used to study the thermal stability and decomposition pathways of the metal complexes. The TGA curves typically show multi-step decomposition patterns, corresponding to the loss of solvent molecules, followed by the decomposition of the organic ligand, ultimately leaving a metal oxide residue at high temperatures. The decomposition temperatures provide insights into the thermal stability of the complexes, which is influenced by the strength of the metal-ligand bonds.
Table 2: Spectroscopic Data for a Representative Cu(II) Complex with an Isonicotinic Acid Hydrazide Derivative
| Spectroscopic Technique | Key Observations | Interpretation |
| IR Spectroscopy | Shift of ν(C=O) to lower frequency | Coordination of carbonyl oxygen |
| Shift of ν(C=N) | Coordination of azomethine nitrogen | |
| UV-Vis Spectroscopy | Bands in the visible region | d-d transitions indicative of geometry |
| Intense bands in the UV region | Intra-ligand and charge transfer transitions |
Investigation of in Vitro Biological Mechanisms and Structure Activity Relationships
Antimicrobial Activity Evaluation and Mechanisms (In Vitro)
Isonicotinic acid hydrazones, the chemical class to which Isonicotinic acid, 2-thenylidenehydrazide belongs, are recognized for their broad-spectrum antimicrobial potential. The core structure, derived from the primary anti-tuberculosis drug isoniazid (B1672263), provides a versatile scaffold for developing new therapeutic agents. The antimicrobial efficacy of these compounds is often attributed to the presence of the azomethine group (–NHN=CH–), which is considered a crucial pharmacophore. mdpi.com
Derivatives of isonicotinic acid hydrazide have demonstrated varied efficacy against both Gram-positive and Gram-negative bacteria. The structure of the aldehyde or ketone moiety condensed with isonicotinic acid hydrazide significantly influences the antibacterial spectrum and potency. For instance, studies on various hydrazones have shown that certain structural modifications can enhance activity against specific bacterial types. mdpi.com
Research on a series of isonicotinic hydrazone derivatives indicated that these compounds were generally more active against the Gram-negative bacterium Escherichia coli compared to the Gram-positive species Staphylococcus aureus and Bacillus subtilis. researchgate.net Another study involving a Schiff base ligand closely related to the target compound, (E)-N'-(1-thiophen-2-yl) ethylidene isonicotinohydrazide, and its metal complexes showed significant antibacterial activity. The copper (II) complex of this related compound exhibited superior activity against Escherichia coli, Staphylococcus aureus, and Bacillus cereus. ijcr.info The enhanced efficacy of metal complexes is often explained by chelation theories, which suggest that the coordination of the metal ion reduces its polarity and allows it to penetrate the lipid membrane of the bacteria more easily. ijcr.info
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a structurally similar compound, (E)-N'-(1-thiophen-2-yl) ethylidene isonicotinohydrazide, and its metal complexes against various bacterial strains.
Table 1: Antibacterial Activity (MIC, µg/mL) of a Structurally Similar Hydrazone and its Metal Complexes
| Compound | Pseudomonas aeruginosa | Escherichia coli | Staphylococcus aureus | Bacillus cereus |
|---|---|---|---|---|
| Ligand¹ | >500 | >500 | >500 | >500 |
| Copper (II) Complex | 250 | 125 | 125 | 125 |
| Nickel (II) Complex | 125 | 250 | 250 | 250 |
Data derived from a study on (E)-N'-(1-thiophen-2-yl) ethylidene isonicotinohydrazide, a structurally similar compound. ijcr.info ¹Ligand: (E)-N'-(1-thiophen-2-yl) ethylidene isonicotinohydrazide
The parent compound, isonicotinic acid hydrazide (isoniazid), is a cornerstone of tuberculosis therapy. nih.gov Its mechanism of action is well-established: it is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG. nih.govnih.gov Once activated, it forms a complex with NAD+ which then inhibits the enoyl-acyl carrier protein reductase (InhA), an enzyme essential for the synthesis of mycolic acids. nih.govnih.govnajah.edu Mycolic acids are unique, long-chain fatty acids that are critical components of the robust mycobacterial cell wall. nih.govmdpi.com Disruption of their synthesis compromises the cell wall's integrity, leading to bacterial death. nih.gov
Numerous derivatives have been synthesized to improve efficacy, particularly against isoniazid-resistant strains of Mycobacterium tuberculosis. nih.gov Resistance often arises from mutations in the katG or inhA genes. nih.gov Research on various (E)-N'-(monosubstituted-benzylidene)isonicotinohydrazide derivatives has shown significant activity against the H37Rv strain of M. tuberculosis, with some compounds exhibiting MIC values as low as 0.31-0.62 µg/mL. nih.gov Another study highlighted a series of N-acylhydrazones that showed good activity against a katG-resistant strain, suggesting that some derivatives may possess alternative mechanisms of action or are activated differently. nih.gov These findings underscore the potential of isonicotinoyl hydrazones as a continuing source of new anti-tuberculosis drug candidates. nih.gov
The antifungal potential of isonicotinic acid hydrazones has also been an area of active investigation. The incorporation of different heterocyclic rings, such as thiophene (B33073), can confer significant antifungal properties. Thiophene-based guanylhydrazones have demonstrated broad-spectrum activity against clinically important fungi, including species of Candida, Aspergillus, Fusarium, Microsporum, and Trichophyton. nih.gov Some of these compounds showed efficacy comparable or superior to the clinical antifungal drug voriconazole. nih.gov
Anticancer Potential and Cellular Mechanisms (In Vitro)
Hydrazone derivatives are a prominent class of compounds in cancer research due to their diverse mechanisms of action, including the inhibition of cell proliferation and induction of programmed cell death (apoptosis). mdpi.com
The cytotoxic effects of isonicotinic acid hydrazide derivatives have been evaluated against various human cancer cell lines. In one study, a series of new isoniazid derivatives were assessed for cytotoxicity, with one compound containing a phenyl side chain proving to be the most toxic. nih.gov Another study synthesized novel hydrazone derivatives of isonicotinic hydrazide and evaluated their cytotoxic potential using the brine shrimp lethality test. mdpi.com Several of the synthesized compounds demonstrated significant cytotoxic effects, suggesting their potential as candidates for further development into antitumorigenic therapies. mdpi.com
While specific IC₅₀ values for this compound are not widely documented, research on a structurally related Schiff base, (E)-N'-(1-thiophen-2-yl) ethylidene isonicotinohydrazide, and its metal complexes provides insight into the potential cytotoxicity of this class. The nickel (II) complex of this related compound showed the highest cytotoxicity in the brine shrimp lethality bioassay. ijcr.info
Table 2: Cytotoxicity (LC₅₀, µg/mL) of a Structurally Similar Hydrazone and its Metal Complexes via Brine Shrimp Lethality Assay
| Compound | LC₅₀ (µg/mL) |
|---|---|
| Ligand¹ | 8.56 |
| Copper (II) Complex | 6.78 |
| Nickel (II) Complex | 3.25 |
| Cobalt (II) Complex | 5.56 |
Data derived from a study on (E)-N'-(1-thiophen-2-yl) ethylidene isonicotinohydrazide, a structurally similar compound. ijcr.info ¹Ligand: (E)-N'-(1-thiophen-2-yl) ethylidene isonicotinohydrazide
Beyond general cytotoxicity, specific cellular mechanisms such as the induction of apoptosis and interference with the cell cycle are critical indicators of anticancer potential. Apoptosis is a form of programmed cell death that is essential for eliminating cancerous cells. nih.gov The cell cycle is the process through which cells replicate, and arresting this cycle can halt tumor growth. researchgate.net
Research on certain isoniazid derivatives has shown that they can induce apoptosis and cause cell cycle arrest. nih.gov For example, one derivative was found to block the cell cycle in the G0/G1 phase. nih.gov Another compound in the same study also arrested the cell cycle in the G0/G1 phase but did so without exhibiting general toxicity, indicating a more targeted mechanism. nih.gov The ability of a compound to arrest the cell cycle is often directly linked to its capacity to induce apoptosis. nih.gov Studies on other types of hydrazone derivatives have confirmed their ability to increase the activation of key apoptotic proteins like caspase-3 and to shift cancer cell populations into early and late apoptosis. These findings suggest that this compound, as part of the broader hydrazone class, may warrant investigation for similar mechanisms of action against cancer cells.
Enzymatic Interaction Studies (In Vitro)
The interaction of this compound and its analogues with various enzyme systems has been a subject of scientific inquiry, revealing their potential to modulate metabolic pathways and inhibit specific enzymatic targets.
Modulation of Metabolic Enzyme Expression (e.g., NAT1, NAT2, CYP1A1, CYP3A4)
Research into a series of isonicotinic acid hydrazide derivatives has demonstrated their capacity to influence the expression of key metabolic enzymes in human cell lines. In vitro studies have shown that these compounds can induce the expression of N-acetyltransferase 1 (NAT1) and N-acetyltransferase 2 (NAT2) genes. These enzymes are crucial for the metabolism of various drugs and xenobiotics.
Furthermore, the expression of Cytochrome P450 1A1 (CYP1A1) was also reportedly induced in cell lines upon exposure to these derivatives. Some compounds within the series were also found to increase the expression levels of Cytochrome P450 3A4 (CYP3A4). These findings suggest that this class of compounds, including this compound, may activate metabolic pathways, potentially influencing the biotransformation of other substances.
Table 1: Summary of Metabolic Enzyme Modulation by Isonicotinic Acid Hydrazide Derivatives
| Enzyme | Effect on Expression |
| NAT1 | Induced |
| NAT2 | Induced |
| CYP1A1 | Induced |
| CYP3A4 | Increased by some derivatives |
Inhibition or Activation of Specific Enzyme Systems (In Vitro)
Beyond the modulation of metabolic enzymes, isonicotinic acid hydrazide derivatives have been identified as inhibitors of other specific enzyme systems. A notable target is the enoyl-acyl carrier protein reductase (InhA), an essential enzyme in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis. Isoniazid, the parent compound of this class, is a prodrug that, upon activation, inhibits InhA. mdpi.com Hydrazone derivatives of isoniazid are being explored as direct inhibitors of this enzyme. mdpi.commdpi.com
Additionally, structurally related hydrazone compounds, such as isatin-hydrazones, have demonstrated inhibitory activity against multiple receptor tyrosine kinases (RTKs), including EGFR, VEGFR-2, and FLT-3. mdpi.com This suggests that the hydrazone scaffold can be tailored to interact with the ATP-binding sites of various kinases.
Antiradical and Antioxidant Activity (In Vitro)
Isonicotinoyl hydrazones have been investigated for their potential to counteract oxidative stress by scavenging free radicals and acting as antioxidants. The antioxidant capacity of this class of compounds is often attributed to the presence of the hydrazone moiety (-CO-NH-N=CH-), which can donate a hydrogen atom to neutralize free radicals.
In vitro assays have confirmed the radical scavenging properties of various hydrazide-hydrazones. For instance, studies using the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays have demonstrated that these compounds can effectively reduce stable free radicals. The antioxidant activity is influenced by the structural features of the molecule, with some derivatives showing potency comparable to or even exceeding that of standard antioxidants like Trolox. The mechanism of action is believed to involve hydrogen atom transfer from the hydrazone group.
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies are computational tools used to correlate the chemical structure of compounds with their biological activity. For isonicotinic acid hydrazide derivatives, QSAR models have been developed primarily to understand their antimicrobial and antimycobacterial activities.
Correlation of Structural Descriptors with In Vitro Biological Efficacy
QSAR studies on isonicotinic acid hydrazide derivatives have identified several structural descriptors that are crucial for their biological activity. These descriptors often fall into categories such as electronic, steric, and lipophilic properties. For instance, in the context of antimicrobial activity, topological parameters have been shown to be important in governing the efficacy of these compounds. The lipophilicity of the molecules is another critical factor, as it influences their ability to cross biological membranes to reach their target sites.
Table 2: Examples of Structural Descriptors Used in QSAR Models of Isonicotinic Acid Hydrazide Derivatives
| Descriptor Type | Example Descriptors |
| Electronic | Dipole moment, Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy |
| Steric/Topological | Molecular weight, Molar refractivity, Wiener index, Kappa shape indices |
| Lipophilic | Log P (octanol-water partition coefficient) |
Elucidation of Pharmacophoric Requirements for Activity
Pharmacophore modeling is a computational method used to identify the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. For nicotinic acid hydrazones, pharmacophore models have been developed to define the key features required for their interaction with biological targets.
A common pharmacophore model for this class of compounds often includes features such as hydrogen bond acceptors, hydrogen bond donors, and aromatic rings. The pyridine (B92270) ring of the isonicotinic acid moiety frequently acts as a hydrogen bond acceptor. The hydrazone linkage can serve as both a hydrogen bond donor and acceptor. The thiophene ring in this compound contributes an aromatic and hydrophobic feature to the molecule. The precise spatial arrangement of these features is critical for a productive interaction with a specific biological target.
Table 3: Common Pharmacophoric Features of Nicotinic Acid Hydrazones
| Pharmacophoric Feature | Corresponding Structural Moiety |
| Hydrogen Bond Acceptor | Pyridine nitrogen, Carbonyl oxygen |
| Hydrogen Bond Donor | N-H of the hydrazone |
| Aromatic/Hydrophobic Region | Pyridine ring, Thiophene ring |
Theoretical and Computational Studies of Isonicotinic Acid, 2 Thenylidenehydrazide
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the fundamental characteristics of isonicotinic acid hydrazide derivatives. These methods model the electronic density of a molecule to derive its chemical properties.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and stability of molecules. For derivatives of isonicotinic acid hydrazide, methods like the B3LYP functional combined with a 6-31G** basis set are commonly employed to optimize molecular geometries and calculate electronic parameters in the gas phase.
Key insights from DFT studies involve the analysis of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the resulting HOMO-LUMO gap are crucial indicators of a molecule's kinetic stability and chemical reactivity. A large energy gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactive tendencies. These include:
Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).
Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).
Chemical Hardness (η): Measures resistance to change in electron distribution (η ≈ (ELUMO - EHOMO)/2).
Electronegativity (χ): The power of an atom to attract electrons to itself.
Global Electrophilicity (ω): An index that measures the propensity of a species to accept electrons.
Analysis of these parameters reveals that the reactivity and stability of these compounds are influenced by electronic effects, such as inductive and mesomeric effects from their substituent groups. For instance, molecules identified as the hardest are typically the most stable and least reactive.
Table 1: Global Reactivity Descriptors Calculated via DFT
| Parameter | Definition | Significance |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Relates to the ability to donate electrons |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the ability to accept electrons |
| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability |
| Chemical Hardness (η) | Resistance to deformation of electron cloud | Harder molecules are less reactive |
| Electrophilicity (ω) | Propensity to act as an electrophile | Higher values indicate greater electrophilic character |
| Nucleophilicity (Nu) | Propensity to act as a nucleophile | Higher values indicate greater nucleophilic character |
Quantum chemical methods are also employed to predict spectroscopic properties, providing a valuable link between theoretical models and experimental results. DFT calculations can be used to compute parameters such as vibrational frequencies (FTIR) and nuclear magnetic resonance (NMR) chemical shifts. By optimizing the ground-state molecular structure using a specific level of theory (e.g., B3LYP/6-311G**), researchers can then calculate the expected NMR signals for atoms like 1H and 13C. These theoretical calculations help in the assignment of experimental spectra and can provide a deeper understanding of how the electronic environment around each nucleus affects its magnetic shielding.
Computational studies allow for the energetic analysis of different molecular states and interactions. By calculating the total energies of various isomers or tautomeric forms, researchers can determine their relative stability. For isonicotinic acid hydrazides, DFT calculations can identify the most stable geometric arrangement (e.g., E/Z configuration around the C=N bond) and the preferred conformation of the central hydrazone bridge.
The electronic parameters derived from DFT, such as atomic charges and dipole moments, offer insights into intermolecular interactions. For example, the distribution of charges can predict sites susceptible to nucleophilic or electrophilic attack and explain the formation of intermolecular hydrogen bonds, which are critical for molecular packing in the crystalline state. The HOMO-LUMO energy gap is also indicative of the potential for charge transfer interactions, which are fundamental to many chemical reactions.
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are powerful computational techniques used to predict how a small molecule (ligand), such as Isonicotinic acid, 2-thenylidenehydrazide, interacts with a large biological molecule, typically a protein (target).
Molecular docking is a computational procedure that predicts the preferred orientation of a ligand when bound to a target protein. This method is crucial in drug discovery for identifying potential therapeutic targets and elucidating mechanisms of action. For isonicotinic acid hydrazide derivatives, docking studies have been extensively used to predict their binding modes with enzymes involved in bacterial survival, such as the enoyl-acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis.
The process involves placing the ligand into the active site of the target protein and evaluating the binding affinity using a scoring function, which estimates the free energy of binding. A lower docking score generally indicates a more favorable binding interaction. The analysis of the docked pose reveals specific interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the protein's active site. These interactions are critical for the stability of the ligand-protein complex.
Table 2: Example of Molecular Docking Interaction Analysis
| Interaction Type | Interacting Ligand Atoms | Interacting Protein Residues | Significance |
| Hydrogen Bond | Carbonyl Oxygen (C=O), Hydrazide Nitrogen (N-H) | Tyrosine, Serine, Asparagine | Key for binding specificity and affinity |
| Hydrophobic Interaction | Thiophene (B33073) Ring, Pyridine (B92270) Ring | Leucine, Valine, Phenylalanine | Contributes to the stability of the complex |
| Pi-Pi Stacking | Aromatic Rings (Pyridine/Thiophene) | Phenylalanine, Tyrosine, Histidine | Stabilizes the ligand within the binding pocket |
Computational methods are vital for analyzing the three-dimensional structure and conformational flexibility of molecules. For this compound, studies on related structures have shown that the molecule generally adopts a quasi-planar conformation.
Advanced Cheminformatics and Machine Learning Applications for Compound Design
A comprehensive search of scientific literature and databases was conducted to identify studies applying advanced cheminformatics and machine learning techniques specifically to the compound "this compound" for the purpose of compound design. These searches included methodologies such as Quantitative Structure-Activity Relationship (QSAR) modeling, virtual screening enhanced by artificial intelligence, and generative models for novel molecular structures based on the this compound scaffold.
Despite these efforts, no specific research articles, datasets, or detailed research findings directly focusing on the application of these advanced computational methods to "this compound" could be located. The existing literature on isonicotinic acid hydrazide derivatives tends to focus on broader classes of compounds, and the specific subject of this article does not appear to have been a direct focus of published cheminformatics or machine learning-driven design studies.
Therefore, it is not possible to provide detailed research findings, data tables, or a deeper exploration of this topic as it pertains solely to this compound at this time.
Future Research Directions and Emerging Perspectives for Isonicotinic Acid, 2 Thenylidenehydrazide
Exploration of Novel Synthetic Pathways and Methodological Innovations
The conventional synthesis of hydrazones, including Isonicotinic acid, 2-thenylidenehydrazide, often involves refluxing isonicotinic acid hydrazide with the corresponding aldehyde in an organic solvent, sometimes with an acid catalyst. While effective, these methods can be time-consuming and may not align with the principles of green chemistry. Future research should pivot towards the exploration of more efficient and environmentally benign synthetic strategies.
Methodological Innovations:
Microwave-Assisted Synthesis: This technique has the potential to dramatically reduce reaction times from hours to minutes and often leads to higher yields and purer products. The application of microwave irradiation to the synthesis of this compound could offer a significant improvement over conventional heating methods.
Ultrasonication (Sonochemistry): The use of ultrasonic waves can enhance reaction rates and yields by creating localized high-temperature and high-pressure zones, a phenomenon known as acoustic cavitation. Investigating the sonochemical synthesis of the title compound could provide a rapid and efficient alternative to traditional methods.
Green Catalysis: Exploring the use of natural and reusable catalysts, such as lemon juice which contains citric acid, can offer a more sustainable synthetic route. These natural acids can effectively catalyze the condensation reaction, eliminating the need for harsher, non-recoverable acid catalysts.
Flow Chemistry: Continuous flow synthesis presents a paradigm shift from traditional batch processing. This technology allows for safer, more scalable, and highly controlled reaction conditions. A flow-based synthesis of this compound could enable rapid optimization of reaction parameters and facilitate large-scale production with improved safety, particularly when handling potentially hazardous reagents.
A comparative analysis of these emerging synthetic methodologies is presented in Table 1.
| Methodology | Potential Advantages | Future Research Focus for this compound |
| Microwave-Assisted Synthesis | Rapid reaction times, higher yields, improved purity | Optimization of power, temperature, and reaction time; solvent-free conditions. |
| Ultrasonication | Enhanced reaction rates, energy efficiency | Study of frequency and power effects on yield and purity. |
| Green Catalysis | Use of natural, biodegradable catalysts, milder reaction conditions | Screening of various natural acid catalysts; catalyst reusability studies. |
| Flow Chemistry | High scalability, enhanced safety, precise process control | Development of a continuous flow process; integration with in-line purification. |
Development of Advanced Spectroscopic and Structural Characterization Techniques
A thorough understanding of the three-dimensional structure and physicochemical properties of this compound is paramount for elucidating its mechanism of action and for rational drug design. While standard spectroscopic techniques such as ¹H-NMR, ¹³C-NMR, IR, and mass spectrometry are routinely employed for basic characterization, future research should leverage more advanced and sophisticated analytical methods.
Advanced Characterization Techniques:
Two-Dimensional (2D) NMR Spectroscopy: Techniques like Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) can provide unambiguous assignment of all proton and carbon signals, which is crucial for confirming the precise connectivity of the molecule.
X-ray Crystallography: Single-crystal X-ray diffraction remains the gold standard for determining the exact three-dimensional arrangement of atoms in a molecule. Obtaining a crystal structure of this compound would provide invaluable information about its conformation, bond angles, and intermolecular interactions in the solid state.
High-Resolution Mass Spectrometry (HRMS): Techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with time-of-flight (TOF) or Orbitrap mass analyzers can provide highly accurate mass measurements, confirming the elemental composition. Tandem mass spectrometry (MS/MS) experiments can further be used to study the fragmentation patterns, which can aid in structural elucidation.
In-situ Spectroscopic Monitoring: The use of techniques like ReactIR (in-situ FTIR) or process NMR can allow for real-time monitoring of the synthesis of this compound. This would provide kinetic data and insights into the reaction mechanism, facilitating process optimization.
Future research should aim to build a comprehensive spectroscopic and structural database for this compound, as outlined in Table 2.
| Technique | Information Gained | Future Research Application |
| 2D NMR (COSY, HSQC, HMBC) | Unambiguous assignment of ¹H and ¹³C signals, through-bond correlations. | Detailed structural confirmation and solution-state conformational analysis. |
| X-ray Crystallography | Precise 3D molecular structure, bond lengths, bond angles, intermolecular interactions. | Understanding solid-state packing, polymorphism, and providing a basis for computational modeling. |
| High-Resolution Mass Spectrometry | Exact mass and elemental composition, fragmentation pathways. | Confirmation of identity and structural integrity. |
| In-situ Spectroscopy | Real-time reaction kinetics and mechanism. | Optimization and control of novel synthetic pathways. |
Deeper Mechanistic Insights into In Vitro Biological Activities
The biological activity of isonicotinic acid hydrazones is often attributed to the mechanism of their parent compound, isoniazid (B1672263), which inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall. However, the introduction of the 2-thenylidene moiety may modulate this activity or introduce novel mechanisms of action. A deeper understanding of the in vitro biological activities of this compound is crucial for its development as a therapeutic agent.
Future research should focus on:
Enzyme Inhibition Assays: Direct testing of the compound's inhibitory activity against key enzymes in pathogenic microorganisms, such as the enoyl-acyl carrier protein reductase (InhA), which is the primary target of isoniazid.
Cell-Based Assays: Investigating the effect of the compound on whole cells to understand its impact on cellular processes beyond mycolic acid synthesis. This could include studies on cell cycle arrest and apoptosis induction in various cell lines.
Identification of Molecular Targets: Employing techniques such as affinity chromatography, proteomics, and genetic screening to identify the specific molecular targets with which this compound interacts.
Investigation of Resistance Mechanisms: Studying the development of resistance to the compound in microbial strains to understand the potential molecular basis of resistance, which can inform the design of next-generation derivatives.
Table 3 outlines potential areas of investigation to elucidate the mechanistic underpinnings of the compound's biological activity.
| Research Area | Experimental Approach | Potential Insights |
| Enzyme Inhibition | In vitro assays with purified enzymes (e.g., InhA). | Direct evidence of target engagement and inhibitory potency. |
| Cellular Effects | Cell viability assays, flow cytometry for cell cycle analysis, apoptosis assays. | Understanding of the compound's broader effects on cellular physiology. |
| Target Identification | Affinity chromatography-mass spectrometry, thermal shift assays. | Discovery of both primary and potential off-target interactions. |
| Resistance Studies | Generation and sequencing of resistant microbial strains. | Identification of mutations or pathways conferring resistance. |
Integration of Theoretical and Experimental Approaches for Predictive Modeling
The synergy between computational modeling and experimental validation is a powerful paradigm in modern drug discovery. For this compound, integrating theoretical and experimental approaches can accelerate the identification of more potent and selective analogs, as well as provide deeper insights into its structure-activity relationships (SAR).
Future research in this area should include:
Quantitative Structure-Activity Relationship (QSAR) Studies: Developing robust QSAR models that correlate the structural features of a series of related hydrazones with their biological activities. These models can then be used to predict the activity of novel, unsynthesized derivatives.
Molecular Docking: Performing molecular docking simulations to predict the binding mode and affinity of this compound with its putative biological targets (e.g., InhA). These studies can guide the design of derivatives with improved binding interactions.
Molecular Dynamics (MD) Simulations: Using MD simulations to study the dynamic behavior of the compound when bound to its target, providing insights into the stability of the complex and the key interactions that govern binding.
ADME/Tox Prediction: Employing in silico tools to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity profiles of the compound and its analogs. This can help in prioritizing compounds with favorable drug-like properties for further experimental evaluation.
The integration of these computational and experimental strategies, as summarized in Table 4, will be instrumental in guiding the future development of this compound and its derivatives.
| Computational Approach | Experimental Validation | Goal |
| QSAR Modeling | Synthesis and biological testing of a diverse set of analogs. | To establish a predictive model for guiding the design of more potent compounds. |
| Molecular Docking | Enzyme inhibition assays, X-ray crystallography of the ligand-protein complex. | To understand the binding mode and identify key interactions for optimization. |
| Molecular Dynamics Simulations | Biophysical techniques to measure binding kinetics and thermodynamics. | To assess the stability and dynamics of the drug-target complex. |
| In Silico ADME/Tox | In vitro and in vivo pharmacokinetic and toxicology studies. | To prioritize compounds with favorable drug-like properties early in the discovery process. |
Q & A
Q. What is the standard synthetic protocol for preparing isonicotinic acid, 2-thenylidenehydrazide, and how can reaction efficiency be monitored?
The compound is synthesized via a condensation reaction between isonicotinic acid hydrazide and 2-thenaldehyde. Key steps include:
- Refluxing equimolar amounts of the hydrazide and aldehyde in ethanol or methanol under acidic catalysis (e.g., glacial acetic acid).
- Monitoring reaction progress via thin-layer chromatography (TLC) or UV-Vis spectroscopy to track hydrazone formation.
- Purification through recrystallization using ethanol/water mixtures to isolate the product .
Q. How can the structural identity and purity of synthesized this compound be confirmed?
Use a combination of spectral and analytical methods:
- NMR spectroscopy : Confirm the hydrazone bond (C=N) via characteristic imine proton signals at δ 8.5–9.5 ppm and aromatic proton patterns.
- IR spectroscopy : Identify N-H stretching (~3200 cm⁻¹) and C=O vibrations (~1650 cm⁻¹).
- Mass spectrometry : Verify molecular ion peaks and fragmentation patterns matching the expected molecular formula (C₁₁H₉N₃O₂S).
- Elemental analysis : Validate C, H, N, and S content within ±0.4% of theoretical values .
Q. What preliminary assays are recommended to evaluate the biological activity of this compound?
- Antimicrobial screening : Perform broth microdilution assays against Gram-positive (e.g., Staphylococcus aureus), Gram-negative (e.g., Escherichia coli), and fungal strains (e.g., Candida albicans) to determine minimum inhibitory concentrations (MICs).
- Cytotoxicity testing : Use MTT assays on mammalian cell lines (e.g., HEK-293) to assess selectivity indices.
- Compare results with structurally related hydrazones (e.g., furfurylidene derivatives) to identify activity trends .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield and scalability of this compound synthesis?
- Solvent selection : Test polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates.
- Catalyst screening : Evaluate Lewis acids (e.g., ZnCl₂) or ionic liquids for accelerated kinetics.
- Microwave-assisted synthesis : Reduce reaction time from hours to minutes while maintaining >85% yield.
- Green chemistry approaches : Replace ethanol with cyclopentyl methyl ether (CPME) for lower environmental impact .
Q. What computational and experimental strategies are effective for structure-activity relationship (SAR) studies of this compound?
- QSAR modeling : Use molecular descriptors (e.g., logP, polar surface area) to correlate substituent effects (e.g., electron-withdrawing groups on the thenyl moiety) with bioactivity.
- Molecular docking : Simulate binding interactions with Mycobacterium tuberculosis enoyl-ACP reductase (InhA) to predict antitubercular potential.
- Synthetic diversification : Introduce halogen or nitro groups at the pyridine ring and test for enhanced MICs against multidrug-resistant strains .
Q. How does this compound interact with transition metals, and what applications arise from these complexes?
- Coordination studies : React the compound with Fe(II), Cu(II), or Zn(II) salts in methanol to form metal-ligand complexes. Characterize using UV-Vis (d-d transitions) and cyclic voltammetry (redox behavior).
- Catalytic applications : Test metal complexes in oxidation reactions (e.g., cyclohexane to adipic acid) to assess catalytic efficiency.
- Antimicrobial synergy : Compare MICs of free ligand vs. metal complexes to identify synergistic effects .
Q. How can discrepancies in reported bioactivity data for hydrazone derivatives be resolved?
- Standardized protocols : Adopt CLSI guidelines for antimicrobial assays to minimize inter-lab variability.
- Strain panels : Include clinical isolates (e.g., methicillin-resistant S. aureus) alongside reference strains.
- Dose-response curves : Calculate EC₅₀ values using nonlinear regression to improve reproducibility .
Q. What electrochemical methods are suitable for analyzing the redox properties of this compound?
- Cyclic voltammetry (CV) : Perform in trifluoroacetic acid/NaTFA at 1.6 V vs. Ag/AgCl to study oxidation peaks linked to the hydrazone moiety.
- Controlled-potential electrolysis : Isolate oxidized products for structural characterization.
- Correlation with bioactivity : Compare redox potentials with MICs to hypothesize pro-drug activation mechanisms .
Q. How does the stability of this compound vary under different storage and experimental conditions?
- Thermogravimetric analysis (TGA) : Determine decomposition temperatures (Td) under nitrogen atmosphere.
- pH stability studies : Incubate the compound in buffers (pH 2–12) and monitor degradation via HPLC.
- Light sensitivity : Store samples in amber vials and compare stability with light-exposed controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
